molecular formula C23H23N3O3S2 B2976063 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681160-16-7

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2976063
CAS No.: 681160-16-7
M. Wt: 453.58
InChI Key: OGJAOIWMHSARFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a unique combination of structural motifs, including an azepane ring, a sulfonyl group, an indeno[1,2-d]thiazole core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the indeno[1,2-d]thiazole core. This can be achieved through the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . The resulting intermediate is then subjected to further functionalization to introduce the azepane and sulfonyl groups, followed by the coupling with benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the benzamide moiety or the thiazole ring under specific conditions.

    Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the benzamide moiety could produce amines.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The indeno[1,2-d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The azepane ring may also contribute to the overall binding through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    8H-Indeno[1,2-d]thiazole Derivatives: These compounds share the indeno[1,2-d]thiazole core and exhibit similar biological activities.

    Benzamide Derivatives: Compounds with a benzamide moiety are known for their pharmacological properties, including enzyme inhibition and receptor modulation.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. The presence of the azepane ring and sulfonyl group, in particular, distinguishes it from other similar compounds and enhances its potential as a versatile molecule for various applications .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c27-22(25-23-24-21-19-8-4-3-7-17(19)15-20(21)30-23)16-9-11-18(12-10-16)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJAOIWMHSARFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.